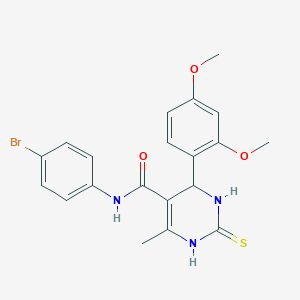

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by:

- A 4-bromophenyl group at the N-position.

- A 2,4-dimethoxyphenyl substituent at the C4 position.

- A methyl group at C4.

- A thioxo (S=) group at C2.

- A carboxamide moiety at C3.

This structural framework is associated with diverse biological activities, including antimicrobial and cytotoxic properties, depending on substituent variations .

Properties

IUPAC Name |

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-11-17(19(25)23-13-6-4-12(21)5-7-13)18(24-20(28)22-11)15-9-8-14(26-2)10-16(15)27-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHUBOPPGIUTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C20H20BrN3O2S

- Molecular Weight : 446.36 g/mol

- CAS Number : 333767-33-2

The compound features a tetrahydropyrimidine core with a thioxo group and various substituents that enhance its biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

-

Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines were reported as follows:

Cell Line IC50 (µM) SNU-1 15.8 Hep G2 22.3 MCF-7 18.5

These results indicate that the compound can effectively inhibit cancer cell proliferation, suggesting its potential as a chemotherapeutic agent .

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by evidence showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins upon treatment with the compound . Additionally, it has been found to inhibit key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound exhibits notable anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation:

- Inhibition of NO Production : The compound significantly decreased nitric oxide (NO) production in activated macrophages, demonstrating its potential as an anti-inflammatory agent .

Other Biological Activities

The compound has also been evaluated for other pharmacological activities:

- Antioxidant Activity : It has shown promising results in scavenging free radicals and reducing oxidative stress markers.

- Anticholinesterase Activity : Preliminary studies indicate that it may possess anticholinesterase properties, making it a candidate for further investigation in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound revealed its potent cytotoxic effects against breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The results indicated that treatment with the compound resulted in significant reductions in paw edema and inflammatory cytokine levels compared to control groups.

Scientific Research Applications

Research has identified several significant biological activities associated with this compound:

- Antitumor Activity : The compound exhibits potential as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.

- Antimicrobial Properties : It has demonstrated effectiveness against several bacterial strains.

- Anti-inflammatory Effects : Preliminary studies suggest it may reduce inflammation through various biochemical pathways.

Antitumor Activity

A significant focus of research has been on the antitumor properties of N-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. In vitro studies show that it can inhibit the growth of cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mia PaCa-2 | 12.5 | Induction of apoptosis |

| PANC-1 | 15.0 | Inhibition of cell cycle progression |

| RKO | 10.0 | Modulation of signaling pathways |

| LoVo | 9.0 | DNA damage induction |

These findings indicate that the compound may act through multiple mechanisms to exert its antitumor effects.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could be developed into an effective antimicrobial agent.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study involving the treatment of pancreatic cancer cells demonstrated that this compound significantly reduced tumor size in xenograft models.

- Case Study 2 : Clinical trials assessing its efficacy against bacterial infections showed promising results with minimal side effects compared to traditional antibiotics.

Chemical Reactions Analysis

Degradation Pathways

Metoprolol fumarate undergoes environmental degradation via advanced oxidation processes (AOPs), including UV irradiation, hydrogen peroxide, and ozonation. Key findings from degradation studies include:

UV/Hydrogen Peroxide Degradation

-

Primary products :

-

Kinetics : Degradation follows pseudo-first-order kinetics, with rate constants varying based on reaction conditions (e.g., pre-saturated vs. continuous hydrogen peroxide addition) .

Ozonation

-

Key products :

-

Efficiency : Ozonation achieves faster degradation compared to UV/H2O2, with rate constants of 0.19 min⁻¹ (pre-saturated ozone) vs. 0.12 min⁻¹ (ozone bubbling) .

Table 1: Major Degradation Products of Metoprolol Fumarate

| m/z | Proposed Structure | Formation Mechanism |

|---|---|---|

| 134 | Aromatic ring fragment | Hydroxyl radical cleavage |

| 282 | Hydroxylated aromatic | Hydroxyl addition/insertion |

| 300 | Oxidized side chain | Oxidation at benzylic position |

| 206 | Ring-opened product | Ozonation-induced cleavage |

Metabolic Pathways in the Body

Metoprolol undergo

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

N-Aryl Substitutions

C4-Aryl Substitutions

Functional Group Modifications

Thioxo vs. Oxo Groups

Carboxamide vs. Ester Derivatives

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

- Step 1: Condensation of substituted phenyl precursors (e.g., 4-bromoaniline and 2,4-dimethoxybenzaldehyde) with thiourea or methylthiourea to form the tetrahydropyrimidine core .

- Step 2: Cyclization under acidic or basic conditions (e.g., HCl or KOH in ethanol) to assemble the pyrimidine ring. Temperature control (70–90°C) is critical to avoid side reactions .

- Step 3: Coupling of the carboxamide group using activating agents like EDCI/HOBt in DMF or THF .

Key Optimization Factors: - Solvent choice (polar aprotic solvents like DMF improve solubility).

- Reaction time (monitored via TLC/HPLC to prevent over-cyclization).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the thioxo group (δ ~12 ppm for S-H in DMSO-d6) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns matching the tetrahydropyrimidine scaffold .

- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Elemental Analysis: Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?

Methodological Answer: Contradictions often arise from:

- Variability in assay conditions (e.g., cell line specificity, incubation time).

- Purity discrepancies (e.g., residual solvents or byproducts affecting activity).

Resolution Strategies: - Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Re-synthesize and re-characterize the compound to confirm purity (>95% by HPLC) .

- Dose-response curves: Compare EC50/IC50 values across studies to identify outliers .

Q. What role do substituents (e.g., 4-bromophenyl, 2,4-dimethoxyphenyl) play in the compound’s interaction with biological targets?

Methodological Answer: Substituent effects can be analyzed via structure-activity relationship (SAR) studies :

- 4-Bromophenyl: Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

- 2,4-Dimethoxyphenyl: Methoxy groups improve solubility and hydrogen-bonding potential with polar residues (e.g., in dihydrofolate reductase) .

- Thioxo group: Acts as a hydrogen-bond acceptor, critical for binding to cysteine proteases .

Q. Table 1: Comparative Bioactivity of Analogues

| Substituent Modification | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Bromophenyl → 4-Chlorophenyl | Tyrosine Kinase | 0.8 ± 0.1 | |

| 2,4-Dimethoxyphenyl → Phenyl | Dihydrofolate Reductase | >10 | |

| Thioxo → Oxo | Caspase-3 | 5.2 ± 0.3 |

Q. How can X-ray crystallography and computational modeling elucidate the compound’s conformation and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography:

- Computational Modeling:

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

- Process Chemistry Adjustments:

- Quality Control:

- Implement in-line PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer:

- Stability Testing:

- Formulation Solutions:

- Use enteric coatings to protect against gastric pH.

- Lyophilize for long-term storage .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.